5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
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Overview
Description
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene, a sulfonyl group, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chlorothiophene Sulfonyl Intermediate: This step involves the sulfonylation of 5-chlorothiophene using a sulfonyl chloride reagent under basic conditions.
Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Oxazole Ring Formation: Finally, the oxazole ring is constructed through a cyclization reaction involving an appropriate oxazole precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Uniqueness
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S2/c1-2-9-8-11(19-15-9)10-4-3-7-16(10)21(17,18)13-6-5-12(14)20-13/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXTOFPYXFALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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